EEK protein - 142192-53-8

EEK protein

Catalog Number: EVT-1519247
CAS Number: 142192-53-8
Molecular Formula: C9H11NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods: The synthesis of EEK protein can be achieved through various methodologies, including:

  • In Vivo Synthesis: Utilizing living cells to express EEK protein through recombinant DNA technology. This involves inserting the gene encoding EEK into a plasmid vector, which is then introduced into host cells (e.g., Escherichia coli or mammalian cells) for expression.
  • Cell-Free Protein Synthesis (CFPS): This method allows for the production of EEK protein without using living cells. It involves using purified components such as ribosomes, amino acids, and transcription factors in a controlled environment to synthesize proteins. The PURE (Protein Expression Using Recombinant Elements) system is a notable example that provides high purity and control over reaction conditions .

Technical Details: In CFPS, components like T7 RNA polymerase and aminoacyl-tRNA synthetases are crucial. The reaction conditions can be optimized for temperature and pH to enhance yield and functionality of the synthesized protein.

Molecular Structure Analysis

Structure: The molecular structure of EEK protein typically includes a sequence rich in specific amino acids that contribute to its functional properties. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data: Structural data often reveal the presence of disulfide bridges which stabilize the protein's conformation. These bridges form between cysteine residues during the folding process and are critical for maintaining structural integrity .

Chemical Reactions Analysis

Reactions: EEK protein participates in various biochemical reactions essential for cellular function. These include:

  • Enzymatic Reactions: Acting as an enzyme or co-factor in metabolic pathways.
  • Binding Interactions: Forming complexes with other biomolecules, which can alter its activity or stability.

Technical Details: The kinetics of these reactions can be studied using spectrophotometric methods to measure changes in absorbance or fluorescence that correlate with reaction progress.

Mechanism of Action

Process: The mechanism by which EEK protein exerts its effects often involves binding to specific substrates or interacting with other proteins. This interaction can trigger a cascade of cellular responses.

Data: Quantitative analyses using techniques such as surface plasmon resonance can provide insights into binding affinities and kinetics, elucidating how EEK protein influences cellular pathways.

Physical and Chemical Properties Analysis

Physical Properties:

  • Molecular Weight: Typically ranges based on the source organism.
  • Solubility: Varies with environmental conditions; often soluble in aqueous solutions under physiological pH.

Chemical Properties:

  • Stability: Influenced by pH and temperature; disulfide bonds enhance stability.
  • Reactivity: Capable of undergoing post-translational modifications such as phosphorylation or glycosylation, affecting its function.

Relevant analyses often involve mass spectrometry to characterize these properties accurately .

Applications

Scientific Uses:

  • Biotechnology: Used in recombinant DNA technology for producing therapeutic proteins.
  • Research Tools: Serves as a model for studying protein interactions and folding mechanisms.
  • Diagnostics: Potential applications in developing assays for disease biomarkers where EEK protein levels may be indicative of certain pathological states.
Introduction to EEK Protein

Discovery and Nomenclature of EEK in the Eph Receptor Family

EEK (Eph-like receptor tyrosine kinase) was first identified as a novel member of the Eph receptor family through cDNA cloning from mouse brain tissue. The initial characterization revealed it as a full-length cDNA encoding the mouse homologue of a partially characterized Eek protein, belonging to the Eph receptor tyrosine kinase (RTK) family [1]. The name "EEK" derives from its original identification as an Eph-related kinase, consistent with the nomenclature conventions for this receptor class. EEK is now systematically designated as EphA8 (EPHA8 gene in humans), placing it within the EphA subclass of receptors that preferentially bind GPI-anchored ephrin-A ligands [5] [7]. This discovery emerged during the 1990s when researchers employed low-stringency PCR cloning techniques to expand the known diversity of Eph receptors, which constitute the largest subgroup within the tyrosine kinase receptor superfamily [1] [4].

The Eph receptor family nomenclature follows a systematic classification: receptors are divided into EphA (9 members) and EphB (5 members) subfamilies based on sequence homology and ligand-binding preferences [7] [9]. EEK/EphA8 demonstrates preferential binding to ephrin-A ligands, consistent with EphA subclass characteristics. Its gene symbol EPHA8 (located at human chromosome 1p36.12) encodes a 1005-amino acid transmembrane protein [5]. The discovery of EEK significantly contributed to understanding Eph receptor diversity, particularly those expressed in neural tissues where they mediate developmental patterning and axon guidance through bidirectional signaling mechanisms [1] [7].

Phylogenetic Classification Within the Tyrosine Kinase Superfamily

Within the tyrosine kinase superfamily, EEK/EphA8 belongs to the receptor tyrosine kinase (RTK) class and is phylogenetically classified under the Eph receptor subgroup. Protein tyrosine kinases (PTKs) are categorized into receptor (RTK) and non-receptor types, with the human kinome comprising 58 RTKs classified into 20 subfamilies [4] [6]. The Eph receptors represent the largest RTK subgroup, with 14 members in humans [4] [9]. EEK/EphA8 clusters specifically within the EphA branch, which diverged evolutionarily from the EphB receptors through gene duplication events [3] [7].

Phylogenetic analyses of kinase domains place Eph receptors within the tyrosine kinase-like (TKL) group of the eukaryotic protein kinase (ePK) superfamily, closely related to but distinct from the tyrosine kinase (TK) group [3]. This classification is supported by conserved catalytic domain sequences and structural motifs shared across metazoans. EEK/EphA8 exhibits highest sequence similarity to Ehk-3/MDK1, Sek/Cek8, Ehk-2, and Hek/Mek4/Cek4, all predominantly expressed in the developing and adult nervous system [1]. This phylogenetic conservation underscores the essential roles of these receptors in neural development and intercellular communication.

Table 1: Phylogenetic Classification of EEK/EphA8 within the Tyrosine Kinase Superfamily

Classification LevelGroupMembers/Characteristics
SuperfamilyEukaryotic Protein Kinases (ePK)~478 human members
ClassReceptor Tyrosine Kinases (RTKs)58 human RTKs across 20 subfamilies
SubfamilyEph Receptors14 members (9 EphA, 5 EphB)
Closest HomologsEphA SubgroupEphA1-7, EphA10; neural expression bias
Kinase GroupTyrosine Kinase-Like (TKL)Includes Eph, TGFβ, and RAF kinases
Conserved MotifsKinase DomainHRD motif, catalytic loop, activation segment

Structural Features: Extracellular Ligand-Binding Domains and Intracellular Tyrosine Kinase Motifs

EEK/EphA8 exhibits the canonical Eph receptor architecture, featuring:1. Extracellular Region:- Ligand-Binding Domain (LBD): Comprises a high-affinity ephrin-binding pocket that recognizes the G-H loop of ephrin-A ligands. Structural studies reveal a hydrophobic cavity that accommodates the conserved hydrophobic loop of ephrins [9].- Cysteine-Rich Domain (CRD): Contains multiple disulfide bonds stabilizing the receptor structure and an epidermal growth factor (EGF)-like motif. This domain contributes to receptor dimerization and ligand-binding specificity [4] [9].- Fibronectin Type-III Repeats (FN-III): Two tandem repeats (FN-III1 and FN-III2) that mediate receptor-receptor interactions and cluster formation upon ligand binding. These domains adopt β-sandwich folds characteristic of immunoglobulin-like domains [4] [9].

  • Transmembrane Domain: A single α-helix (approximately 20 amino acids) that anchors the receptor in the plasma membrane and participates in dimer stabilization within the lipid bilayer. This domain facilitates helix-helix interactions essential for receptor pre-dimerization [4] [8].

  • Intracellular Region:

  • Juxtamembrane Segment: Contains conserved tyrosine residues (Tyr596 and Tyr602 in humans) that undergo autophosphorylation upon receptor activation, serving as docking sites for SH2-domain-containing adaptor proteins [9] [10].
  • Tyrosine Kinase Domain: Features the conserved protein kinase fold with N-lobe (β-sheets) and C-lobe (α-helices). Catalytic residues include the HRD motif (His-Arg-Asp) and the DFG motif within the activation loop. The kinase domain structure (resolved by X-ray crystallography, PDB: 3KUL) reveals a bilobal architecture typical of tyrosine kinases [5] [10].
  • Sterile Alpha Motif (SAM): Mediates receptor oligomerization through helical interactions, facilitating higher-order clustering [9].
  • PDZ-Binding Motif: C-terminal motif enabling interactions with PDZ-domain scaffolding proteins, crucial for subcellular localization and signalosome assembly [7] [9].

Table 2: Structural Domains of EEK/EphA8 and Their Functional Elements

DomainStructural FeaturesFunctional ElementsResidue Range (Human)
Ligand-Binding Domain (LBD)β-Sheet sandwichHydrophobic ephrin-binding pocket, dimerization interface1-200
Cysteine-Rich Domain (CRD)Disulfide-stabilized, EGF-like fold8 conserved disulfide bonds, dimer stabilization201-300
Fibronectin-III Repeats (FN-III)Ig-like β-sandwichReceptor clustering interfaces301-500
Transmembrane Domainα-HelixDimer stabilization in lipid bilayer501-520
Juxtamembrane RegionUnstructuredTyr596/Tyr602 autophosphorylation sites521-600
Tyrosine Kinase DomainBilobal foldCatalytic loop (HRDxxxN), activation loop (DFG), ATP-binding pocket601-900
SAM DomainFive-helix bundleReceptor oligomerization901-980
PDZ-Binding MotifC-terminal peptidePDZ-domain protein interactions1001-1005

The structural integrity of EEK/EphA8's kinase domain is essential for catalytic activity. The N-lobe contains a glycine-rich loop (G-loop) involved in ATP binding, while the C-lobe harbors the catalytic machinery. Activation requires phosphorylation of Tyr772 in the activation loop, which induces conformational changes facilitating substrate access to the catalytic cleft [5] [10]. The kinase domain exhibits a unique autoinhibitory configuration in the unphosphorylated state, stabilized by interactions between the juxtamembrane segment and the kinase N-lobe [10]. This autoinhibition is relieved upon ligand-induced dimerization and trans-autophosphorylation.

Table 3: Experimentally Validated EEK/EphA8 Kinase Inhibitors

InhibitorTarget SpecificityPotency (IC50/Kd)Binding MechanismReference
DasatinibMulti-kinase inhibitorKd = 2.5 × 10⁻¹⁰ MTargets ATP-binding pocket [5]
Compound 66EphB4/EphA8IC₅₀ = 4.5 × 10⁻⁹ MCompetitive with ATP [5]
ForetinibMulti-kinase inhibitorKd = 2.0 × 10⁻⁹ MType II inhibitor [5]
BosutinibABL/SRC familyKd = 7.9 × 10⁻⁹ MATP-competitive [5]
DDR1/2 Inhibitor 5nDDR/EphA8Kd = 7.9 × 10⁻⁸ MTargets hydrophobic pocket [5]

Ligand binding induces EEK/EphA8 dimerization and clustering, leading to trans-autophosphorylation of juxtamembrane tyrosines. This triggers conformational reorganization of the kinase domain, transitioning from a "closed" inactive state to an "open" active conformation. The structural flexibility between extracellular and transmembrane domains, mediated by a 7-residue linker, allows dynamic signal transmission across the membrane [8]. These coordinated structural changes enable EEK/EphA8 to integrate extracellular cues with intracellular signaling cascades, positioning it as a critical regulator of cell-cell communication in neural development and oncogenesis.

Properties

CAS Number

142192-53-8

Product Name

EEK protein

Molecular Formula

C9H11NO

Synonyms

EEK protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.